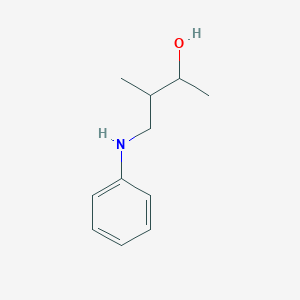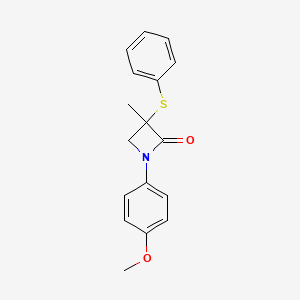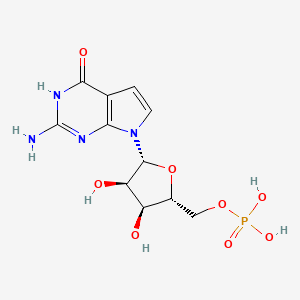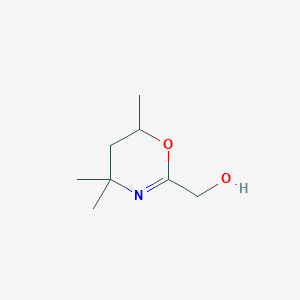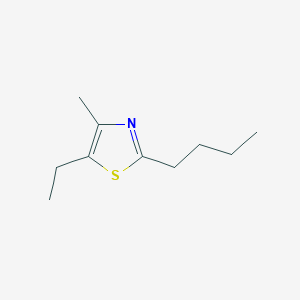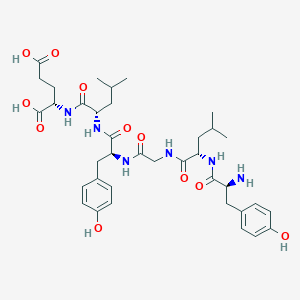![molecular formula C13H33NOSi4 B14410041 {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 85199-81-1](/img/structure/B14410041.png)
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is a specialized organosilicon compound It is characterized by the presence of an isocyanate group attached to a silicon atom, which is further bonded to three trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) may involve large-scale reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) depend on the specific reaction conditions and reagents used
Scientific Research Applications
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostic applications.
Industry: It is employed in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable bonds. This reactivity is harnessed in various applications, from material science to biological systems. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
2-Phenylethanol: An aromatic compound with applications in perfumery and flavoring.
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to positronium.
Uniqueness
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of an isocyanate group with silicon-containing trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable in applications where other compounds may not be suitable.
Properties
CAS No. |
85199-81-1 |
|---|---|
Molecular Formula |
C13H33NOSi4 |
Molecular Weight |
331.75 g/mol |
IUPAC Name |
isocyanato-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H33NOSi4/c1-16(2,3)13(17(4,5)6,18(7,8)9)19(10,11)14-12-15/h1-11H3 |
InChI Key |
UVSFDVUWVDCIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



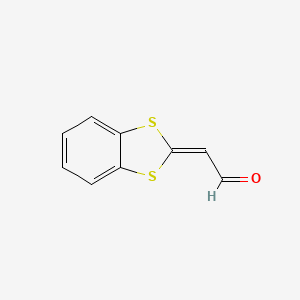

![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
